2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione
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Overview
Description
SCR130 is a compound known for its role as a DNA nonhomologous end-joining (NHEJ) inhibitor. It is a derivative of SCR7 and is specifically designed to inhibit the end-joining of DNA in a Ligase IV-dependent manner. This compound has shown significant potential in inducing cell apoptosis and has demonstrated anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
SCR130 is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthetic route typically involves the reaction of 2,4-bis(4-chlorophenyl)-8-thioxo-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione with various reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the application of heat and ultrasound to facilitate the reaction .
Industrial Production Methods
The industrial production of SCR130 involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the compound. The production process is carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SCR130 undergoes several types of chemical reactions, including:
Oxidation: SCR130 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: SCR130 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of SCR130, which may have different biological activities and properties.
Scientific Research Applications
SCR130 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of Ligase IV in DNA end-joining.
Biology: Employed in research on cell apoptosis and the molecular pathways involved in cell death.
Medicine: Investigated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents and radiation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA repair pathways .
Mechanism of Action
SCR130 exerts its effects by inhibiting the DNA nonhomologous end-joining (NHEJ) pathway. It specifically targets DNA Ligase IV, preventing it from joining DNA ends. This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), which in turn activates apoptotic pathways. The compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of proteins such as p53, BCL2, MCL1, CYTOCHROME C, BAX, and BAK .
Comparison with Similar Compounds
Similar Compounds
SCR7: The parent compound of SCR130, also an NHEJ inhibitor but with different potency and specificity.
KU-60648: Another NHEJ inhibitor with a different mechanism of action.
NU7441: A DNA-dependent protein kinase inhibitor that also affects the NHEJ pathway .
Uniqueness of SCR130
SCR130 is unique in its high specificity for DNA Ligase IV and its ability to induce apoptosis through multiple pathways. Its potency in inducing cytotoxicity in various cancer cell lines makes it a promising candidate for further research and development as an anticancer agent .
Properties
IUPAC Name |
2,4-bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-12-5-1-10(2-6-12)14-9-15(11-3-7-13(21)8-4-11)24-19(14)16(25)22-18(27)23-17(19)26/h1-8,14H,9H2,(H2,22,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMQLCCYJLGAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=O)NC(=S)NC2=O)N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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